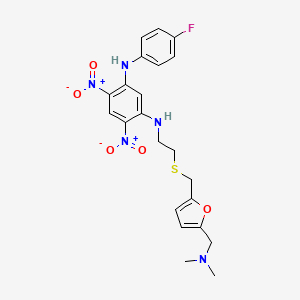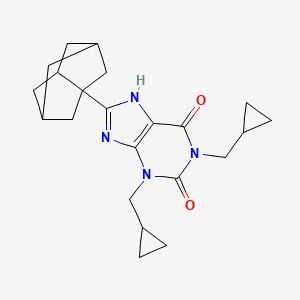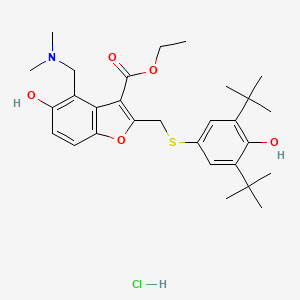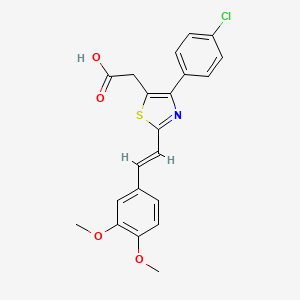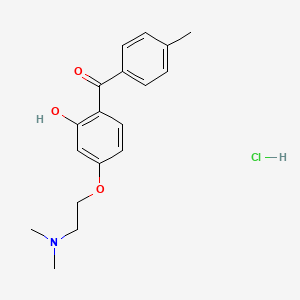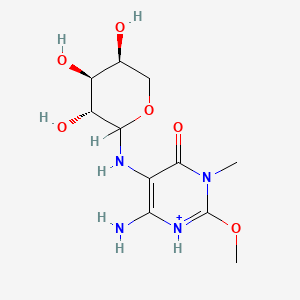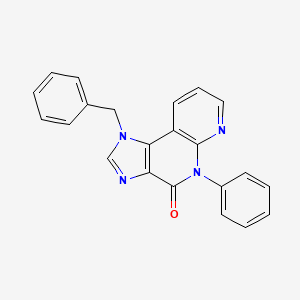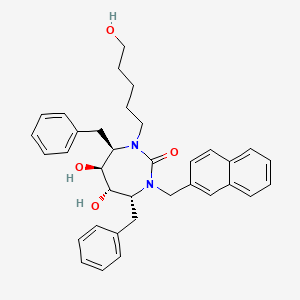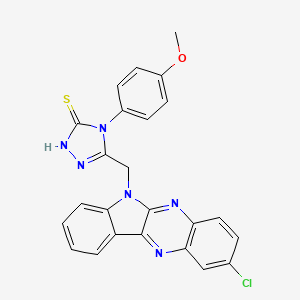
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- is a complex organic compound that belongs to the class of indoloquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- typically involves multi-step organic reactions. Common starting materials include indole derivatives and quinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Conditions may involve the use of halogenating agents, nucleophiles, and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione: Lacks the methoxy group, which may affect its biological activity.
3-Methoxyquinoline: A simpler structure with different chemical properties.
Uniqueness
1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
113124-70-2 |
|---|---|
Molecular Formula |
C16H10N2O3 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
3-methoxy-11H-indolo[3,2-c]quinoline-1,4-dione |
InChI |
InChI=1S/C16H10N2O3/c1-21-12-6-11(19)13-14-9(7-17-15(13)16(12)20)8-4-2-3-5-10(8)18-14/h2-7,18H,1H3 |
InChI Key |
YNFZTPFFLVAZEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C3C(=CN=C2C1=O)C4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-phenyl-2-(2-phenylethyl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B12724648.png)
